molecular formula C11H14ClN3O B2526030 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride CAS No. 1353966-05-8

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride

Cat. No. B2526030
CAS RN: 1353966-05-8
M. Wt: 239.7
InChI Key: XVIMBFAZRZMXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride” is a chemical compound with the molecular formula C11H13N3O . It has a molecular weight of 203.24000 and a density of 1.21 g/cm3 .


Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .


Molecular Structure Analysis

The molecular structure of “2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride” is represented by the formula C11H13N3O .


Physical And Chemical Properties Analysis

“2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride” has a boiling point of 345.1ºC at 760 mmHg . Its vapor pressure is 6.29E-05mmHg at 25°C . The compound has a LogP value of 1.63120, indicating its lipophilicity .

Scientific Research Applications

Antibacterial Activity

2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride: derivatives have been synthesized and evaluated for their antibacterial properties . Specifically, they were screened using the agar diffusion method. Notably, three of the compounds exhibited antibacterial activity, with one showing significant efficacy against Bacillus subtilis and Staphylococcus aureus (minimum inhibitory concentration, MIC: 500 µg/mL).

α1-Adrenergic Receptor Antagonism

Another study explored the potential of 5-chloro-2-(4-(aryloxyalkyl)piperazin-1-yl)benzo-oxazole compounds as α1-adrenergic receptor (α1-AR) antagonists . These compounds demonstrated moderate antagonistic activities against α1-AR, suggesting their candidacy as potential therapeutic agents.

Dopamine and Serotonin Antagonism

The hybrid compound 3-(Piperazin-1-yl)-1,2-benzothiazole , which combines isothiazole and piperazine moieties, acts as a dopamine and serotonin antagonist. It finds use as an antipsychotic drug substance .

Structure-Activity Relationship (SAR) Studies

Researchers have conducted extensive SAR studies to enhance the biological activity of isothiazole derivatives. The benzisothiazole scaffold, to which 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride belongs, has implications in drug discovery and development .

Pharmacophore-Based Design

The synthesis of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole compounds coupled with 1,3,4-oxadiazole-2-thiol pharmacophore has been reported. These compounds were characterized by NMR and mass spectral data .

Comparative Analysis

A comparative analysis of structures, α1-AR affinity, docking simulations, and molecular dynamics was performed for related compounds .

Safety and Hazards

The compound is classified as having acute toxicity, oral (Category 4), H302 according to Regulation (EC) No 1272/2008 . It is harmful if swallowed .

properties

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIMBFAZRZMXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.8 mmol of 4-benzoxazol-2-yl-piperazine-1-carboxylic acid tert.-butyl ester were treated with 30 ml of a dioxane, saturated with gaseous hydrochloric acid. The heterogenous mixture was stirred at room temperature for 1 hour, before evaporation of the solvent. This yielded the title compound as a colorless solid.
Quantity
10.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.